![molecular formula C9H12ClN3 B3021464 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride CAS No. 88704-72-7](/img/structure/B3021464.png)

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride

Overview

Description

“2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 88704-72-7. It has a molecular weight of 197.67 . The compound is typically stored in an inert atmosphere at room temperature .

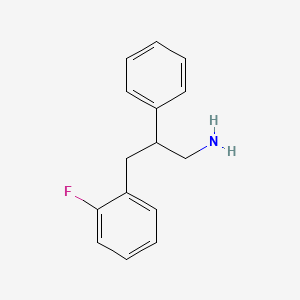

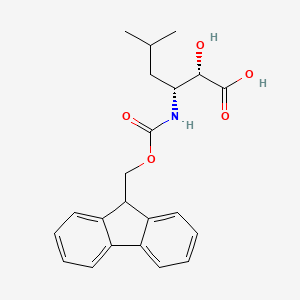

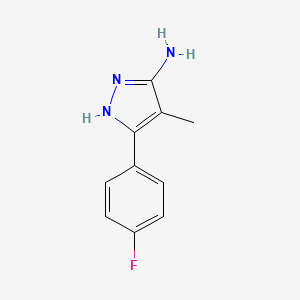

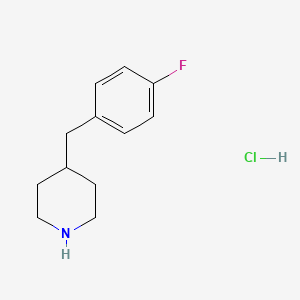

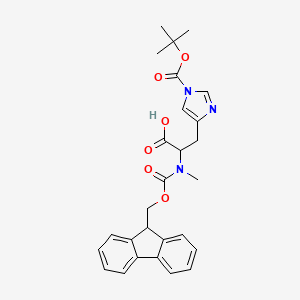

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H . This indicates that the compound consists of a benzimidazole ring attached to an ethanamine group, along with a hydrochloride group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

DNA Binding and Nuclease Activity Studies

Cu(II) complexes with tridentate ligands including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine have been synthesized. These complexes demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA. They also show nuclease activity, indicating potential applications in DNA interaction studies and therapeutic research (Kumar et al., 2012).

Antimycotic Activity

(Benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, structurally similar to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, have been synthesized and shown to have promising antifungal activity. This suggests potential for developing new antimycotic agents (Raga et al., 1992).

Anticancer Agent Synthesis

Compounds synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, a derivative of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, have shown significant in vitro anticancer activity. One compound particularly demonstrated significant growth inhibition activity, highlighting the potential of such compounds in cancer treatment (Rashid et al., 2012).

Bio-Imaging Application

A Zn5 cluster assembled from compounds including 1,2-bis(benzo[d]imidazol-2-yl)-1,2-ethanediol, shows high stability and pH-sensitive fluorescence in the visible-to-near-infrared region. This cluster has been successfully used as a fluorescent probe for imaging lysosomes in HeLa cells and tumors in mice, suggesting its application in bio-imaging (Zeng et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of 2-(1H-benzo[d]imidazol-2-yl)ethanamine exhibit significant antimicrobial and antifungal activities. This research paves the way for developing new antimicrobial agents, especially against resistant strains (Alasmary et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride” are not available, research into benzimidazole derivatives is ongoing due to their potential therapeutic applications . Further studies could explore the synthesis, characterization, and biological evaluation of similar compounds .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit cytotoxic and antiviral activity against a panel of rna and dna viruses .

Mode of Action

It is known that benzimidazole derivatives can exhibit different modes of action, potentially due to the combination of two or more heterocyclic pharmacophores in a single entity .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is noted that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could enhance its bioavailability.

Result of Action

Benzimidazole derivatives have been reported to show cytotoxic and antiviral activities , suggesting that they may induce cell death and inhibit viral replication at the molecular and cellular levels.

Action Environment

It is recommended to store the compound in an inert atmosphere at room temperature , indicating that certain environmental conditions may be necessary to maintain its stability and efficacy.

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMJOSXHYYCNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4499-07-4 | |

| Record name | NSC67437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)

![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)